Acalabrutinib-d3
Description
Evolution and Principles of Deuterium (B1214612) Isotope Substitution in Drug Discovery
The strategic replacement of hydrogen with its stable, heavy isotope, deuterium, is a sophisticated technique in modern drug discovery. clearsynthdiscovery.comnih.gov This process, known as deuteration, has evolved from a niche academic tool to a validated strategy for developing new medicines. wikipedia.orgnih.gov The concept is an application of bioisosterism, where one atom is substituted for another to enhance a drug's properties while maintaining its biological effects. wikipedia.org
The foundational principle behind deuteration is the kinetic isotope effect (KIE). nih.govdovepress.com Deuterium, containing a proton and a neutron, is about twice as heavy as hydrogen (protium). wikipedia.org This increased mass results in a stronger carbon-deuterium (C-D) bond compared to the more common carbon-hydrogen (C-H) bond. dovepress.comslideshare.net The C-D bond has a lower vibrational frequency and zero-point energy, meaning it requires more energy to break. portico.org
In pharmacology, this is significant because many drugs are broken down by metabolic enzymes, such as the cytochrome P450 family, in processes that involve the cleavage of C-H bonds. juniperpublishers.com By selectively replacing a hydrogen atom at a site of metabolic attack with a deuterium atom, the rate of this metabolic breakdown can be significantly slowed. clearsynthdiscovery.comdovepress.com This can lead to several potential therapeutic advantages, including a longer drug half-life, increased systemic exposure, and a reduction in the formation of potentially toxic metabolites. dovepress.cominformaticsjournals.co.innih.gov
The journey of deuterated drugs began with early academic studies in the 1960s. nih.govnih.gov However, it took several decades for the strategy to gain widespread acceptance, culminating in the first U.S. Food and Drug Administration (FDA) approval of a deuterated drug, deutetrabenazine, in 2017. nih.govwikipedia.org This milestone validated the "deuterium switch" approach and has paved the way for the development of other deuterated compounds. nih.govresearchgate.net
Table 1: Comparison of Protium (B1232500) and Deuterium
| Property | Protium (¹H) | Deuterium (²H or D) | Implication in Drug Design |
|---|---|---|---|
| Composition | 1 proton, 1 electron | 1 proton, 1 neutron, 1 electron | Deuterium is twice as heavy. wikipedia.org |
| Natural Abundance | ~99.985% | ~0.015% | Deuterium is a stable, non-radioactive, naturally occurring isotope. portico.org |
| Bond Strength | C-H | C-D (Stronger) | The C-D bond is 6-10 times more stable, requiring more energy to break. dovepress.com |
| Metabolic Rate | Faster | Slower | Slower cleavage of the C-D bond can reduce the rate of drug metabolism (Kinetic Isotope Effect). clearsynthdiscovery.comacs.org |
Overview of Bruton's Tyrosine Kinase (BTK) Inhibition and Acalabrutinib's Role
Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor (BCR) signaling pathway. lymphoma.org.aumdanderson.org This pathway is essential for the proliferation, survival, and maturation of B-cells. nih.govcllsociety.org In several B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), the BCR pathway is overactive, leading to the uncontrolled growth of cancerous B-cells. mdanderson.orgcllsociety.org
BTK inhibitors are a class of targeted therapy drugs that work by blocking the activity of the BTK protein. lymphoma.org.au By doing so, they disrupt the haywire BCR signaling, which in turn inhibits the growth and survival of malignant B-cells and can lead to their death. lymphoma.org.aunih.gov
Acalabrutinib (B560132) is a highly selective, second-generation BTK inhibitor. frontiersin.orgnih.gov It functions by binding irreversibly and covalently to a specific site on the BTK enzyme—cysteine 481 (Cys481) in the ATP-binding pocket. nih.govmedchemexpress.com This permanent binding effectively inactivates the enzyme. bccancer.bc.ca As a second-generation inhibitor, acalabrutinib was designed to be more selective for BTK with minimal off-target activity on other kinases, which distinguishes it from the first-in-class inhibitor, ibrutinib. cllsociety.orgfrontiersin.org This high selectivity is a key feature of acalabrutinib's molecular design. nih.gov Acalabrutinib has been approved for medical use in the treatment of certain B-cell cancers. wikipedia.org
Table 2: Acalabrutinib Fact Sheet
| Feature | Description |
|---|---|
| Drug Class | Second-generation Bruton's Tyrosine Kinase (BTK) Inhibitor. cllsociety.orgfrontiersin.org |
| Mechanism of Action | Irreversibly binds to and inhibits BTK activity by forming a covalent bond with Cys481. nih.govbccancer.bc.ca |
| Primary Target | Bruton's tyrosine kinase (BTK). nih.gov |
| Effect | Blocks BCR signaling, inhibiting malignant B-cell proliferation, trafficking, and survival. nih.govastrazeneca-us.com |
| Selectivity | Highly selective for BTK, with minimal off-target effects. frontiersin.orgnih.gov |
Academic Research Significance of Deuterated Analogs in Pharmacological Investigations
In pharmacological research, particularly in pharmacokinetics (the study of how the body absorbs, distributes, metabolizes, and excretes a drug), precision and accuracy are paramount. Deuterated analogs of pharmaceutical compounds, such as Acalabrutinib-d3, play a vital role as internal standards in bioanalytical methods. nih.govrsc.org
During the development and clinical testing of a drug, researchers must be able to accurately measure its concentration, and that of its metabolites, in biological samples like plasma. nih.gov Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful technique used for this quantification. For this method to be reliable, an internal standard is required. nih.govrsc.org
This compound serves as the deuterated form of Acalabrutinib. medchemexpress.com Deuterated analogs are ideal internal standards because they are chemically almost identical to the non-deuterated drug (the analyte). rsc.org They behave similarly during the extraction and ionization processes of the analysis, but because of the mass difference, they can be distinguished from the analyte by the mass spectrometer. rsc.org This allows for precise quantification by correcting for any potential variability or loss of the analyte during sample preparation and analysis. nih.gov The use of deuterated acalabrutinib as an internal standard has been documented in pharmacokinetic studies. nih.gov
Beyond their role as internal standards, deuterated analogs are broadly used in academic research to probe the mechanisms of drug metabolism. nih.govresearchgate.net By strategically placing deuterium atoms on a molecule, scientists can determine which specific sites are most susceptible to metabolic breakdown, providing critical insights into the drug's metabolic pathways and helping to design more stable and effective medicines. juniperpublishers.comresearchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H23N7O2 |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
4-[8-amino-3-[(2S)-1-(4,4,4-trideuteriobut-2-ynoyl)pyrrolidin-2-yl]imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C26H23N7O2/c1-2-6-21(34)32-15-5-7-19(32)25-31-22(23-24(27)29-14-16-33(23)25)17-9-11-18(12-10-17)26(35)30-20-8-3-4-13-28-20/h3-4,8-14,16,19H,5,7,15H2,1H3,(H2,27,29)(H,28,30,35)/t19-/m0/s1/i1D3 |
InChI Key |
WDENQIQQYWYTPO-COJYBMMNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C#CC(=O)N1CCC[C@H]1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5 |
Canonical SMILES |
CC#CC(=O)N1CCCC1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5 |
Origin of Product |
United States |
Rationale for Deuteration in Acalabrutinib Research
Mechanistic Elucidation via the Kinetic Isotope Effect in Drug Metabolism
The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. nih.gov In the context of drug metabolism, the C-D bond is stronger than the C-H bond, making it more difficult for metabolic enzymes to break. researchgate.net This can lead to a slower rate of metabolism for the deuterated compound. researchgate.net
Acalabrutinib (B560132) is primarily metabolized by cytochrome P450 3A4 (CYP3A4) enzymes. patsnap.comdrugbank.com This metabolism often involves the cleavage of C-H bonds at specific sites on the molecule. By strategically placing deuterium (B1214612) atoms at these metabolically active sites, as in Acalabrutinib-d3, researchers can probe the mechanism of these enzymatic reactions.
If the cleavage of a specific C-H bond is the rate-determining step in a metabolic pathway, the deuterated analog will exhibit a significantly slower rate of metabolism. This observed KIE provides strong evidence for the involvement of that particular position in the metabolic process. This approach allows for a detailed mechanistic understanding of how CYP3A4 interacts with and metabolizes Acalabrutinib, helping to identify the specific sites of oxidation and the sequence of metabolic events. The magnitude of the KIE can also provide insights into the transition state of the enzymatic reaction. nih.gov
Advantages of Deuterium Labeling for Investigating Metabolic Pathways of Acalabrutinib
Deuterium labeling serves as a powerful tool for tracing the metabolic fate of Acalabrutinib within a biological system. aquigenbio.com When this compound is administered, its metabolites will retain the deuterium label, allowing them to be readily distinguished from endogenous compounds and metabolites of the non-deuterated drug using mass spectrometry. aquigenbio.com
This technique is invaluable for:
Identifying Novel Metabolites: The distinct mass signature of the deuterium-labeled metabolites simplifies their detection and characterization in complex biological matrices like plasma and urine. aquigenbio.com
Mapping Metabolic Pathways: By analyzing the structure of the deuterated metabolites, researchers can piece together the various biotransformation pathways that Acalabrutinib undergoes. This includes identifying the products of oxidation, hydrolysis, and conjugation reactions.
Quantifying Metabolite Formation: The use of deuterated standards allows for the accurate quantification of different metabolites, providing a clearer picture of the relative importance of various metabolic pathways.
Investigating Metabolic Switching: In some cases, blocking one metabolic pathway through deuteration can lead to an increase in metabolism through alternative pathways, a phenomenon known as "metabolic switching". osti.gov Studying this can reveal secondary or minor metabolic routes that might become more significant under certain conditions.
Utility of Deuterated Acalabrutinib in Enhancing Bioanalytical Assay Precision and Sensitivity
In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest levels of accuracy and precision. nih.govcrimsonpublishers.com this compound is an ideal internal standard for the quantification of Acalabrutinib in biological samples.
The advantages of using this compound as an internal standard include:
Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to Acalabrutinib, meaning it behaves similarly during sample preparation, extraction, and chromatographic separation. nih.gov
Correction for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. Because this compound co-elutes with Acalabrutinib and has the same ionization properties, it experiences the same matrix effects, allowing for accurate correction and more reliable quantification. crimsonpublishers.com
Improved Precision and Accuracy: The use of a deuterated internal standard minimizes variability introduced during sample handling and analysis, resulting in improved precision and accuracy of the measured concentrations. crimsonpublishers.com
A study developing a bioanalytical method for Acalabrutinib and its active metabolite utilized deuterated analogs as internal standards and demonstrated excellent performance. The table below summarizes the precision and accuracy data from this study, highlighting the reliability of using a deuterated internal standard.
| Analyte | Quality Control Sample | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Acalabrutinib | LQC | 4.46 | 101.12 | 6.39 | 101.12 |
| MQC | 1.43 | 90.92 | 1.59 | 92.95 | |
| HQC | 2.55 | 94.33 | 3.84 | 96.11 | |
| Acalabrutinib M27 | LQC | 4.42 | 100.76 | 4.68 | 100.17 |
| MQC | 1.43 | 93.89 | 1.77 | 94.91 | |
| HQC | 2.98 | 95.91 | 3.51 | 96.89 |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, %CV: Percent Coefficient of Variation
Synthesis and Characterization Methodologies for Acalabrutinib D3
Synthetic Approaches for Deuterium (B1214612) Incorporation into Acalabrutinib (B560132)
The synthesis of Acalabrutinib-d3 is typically achieved through a late-stage introduction of a deuterated functional group onto a key precursor molecule. The most common and efficient strategy involves the deuteration of the methyl group on the pyrrolidine (B122466) ring, as this position is synthetically accessible and stable against back-exchange under physiological conditions.
A prevalent synthetic pathway begins with the des-methyl precursor of Acalabrutinib, which is (S)-4-(8-amino-3-(1-(but-2-ynoyl)pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide. This intermediate possesses a secondary amine on the pyrrolidine ring, which serves as the reaction site for methylation.
The incorporation of the trideuteromethyl (-CD₃) group is accomplished via a nucleophilic substitution reaction. The des-methyl precursor is treated with a deuterated methylating agent, most commonly Methyl-d3 iodide (CD₃I). The reaction is typically carried out in the presence of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), within a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (B52724). The base deprotonates the pyrrolidine nitrogen, creating a nucleophilic anion that subsequently attacks the electrophilic carbon of the methyl-d3 iodide, displacing the iodide and forming the C-N bond. The resulting product is this compound.
The reaction is carefully monitored using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete conversion of the starting material. Following the reaction, standard purification procedures, such as column chromatography or preparative HPLC, are employed to isolate this compound with high chemical purity.
Advanced Spectroscopic Characterization of Deuterated Acalabrutinib
Comprehensive spectroscopic analysis is essential to confirm the successful synthesis and structural integrity of this compound. The primary techniques used are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry (MS): MS is the definitive method for confirming the incorporation of the three deuterium atoms. High-resolution mass spectrometry (HRMS) provides a precise mass measurement of the molecular ion. The molecular weight of this compound is exactly 3.0188 Da greater than that of unlabeled Acalabrutinib, corresponding to the mass difference between three deuterium atoms and three protium (B1232500) atoms. In electrospray ionization (ESI) mode, this is observed as a +3 Da shift in the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.
| Compound | Chemical Formula | Monoisotopic Mass (Da) | Expected m/z for [M+H]⁺ |
|---|---|---|---|
| Acalabrutinib | C₂₅H₂₃N₇O₂ | 465.1917 | 466.1990 |
| This compound | C₂₅H₂₀D₃N₇O₂ | 468.2105 | 469.2178 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the specific location of the deuterium atoms.
¹H NMR (Proton NMR): The most telling feature in the ¹H NMR spectrum of this compound is the absence of the singlet signal corresponding to the N-methyl (N-CH₃) protons of the pyrrolidine ring. In unlabeled Acalabrutinib, this signal typically appears in the 2.5-3.0 ppm region. Its disappearance in the deuterated analog confirms the successful replacement of the CH₃ group with a CD₃ group. All other proton signals in the spectrum should remain consistent with the parent structure.
¹³C NMR (Carbon-13 NMR): In the ¹³C NMR spectrum, the carbon of the N-CD₃ group exhibits two key changes compared to the N-CH₃ group. First, it experiences a small upfield isotopic shift. Second, due to coupling with deuterium (spin I=1), the signal appears as a multiplet, typically a 1:1:1 triplet, instead of a quartet (from coupling to three protons).
²H NMR (Deuterium NMR): This experiment directly observes the deuterium nuclei. The ²H NMR spectrum of this compound will show a single resonance signal at the chemical shift corresponding to the N-methyl position, providing unambiguous evidence of the location of the deuterium labels.
| Spectroscopy Type | Acalabrutinib (N-CH₃) | This compound (N-CD₃) |
|---|---|---|
| ¹H NMR Signal | Singlet (~2.7 ppm) | Signal absent or significantly diminished |
| ¹³C NMR Signal | Quartet (~40 ppm) | Triplet, slightly upfield shifted |
| ²H NMR Signal | No signal | Singlet (~2.7 ppm) |
Chromatographic Techniques for Purity and Isotopic Enrichment Determination of this compound
Chromatographic methods are critical for assessing both the chemical purity and the isotopic enrichment of the final this compound product.
Chemical Purity Analysis: High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is the standard method for determining chemical purity. A reversed-phase C18 column is typically used with a gradient elution system composed of an aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile with 0.1% formic acid). The sample is monitored at a specific UV wavelength (e.g., 254 nm or 320 nm) where Acalabrutinib exhibits strong absorbance. A high-purity sample will show a single major peak, and the purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram. A chemical purity of ≥98% is typically required for use as an analytical standard.
Isotopic Enrichment Determination: Isotopic enrichment (or isotopic purity) quantifies the percentage of molecules that are correctly labeled with three deuterium atoms relative to molecules with fewer deuterium atoms (d0, d1, d2). This is almost exclusively determined using Liquid Chromatography-Mass Spectrometry (LC-MS).
By analyzing the sample using LC-MS in selected ion monitoring (SIM) or full-scan mode, the relative intensities of the molecular ion clusters for the unlabeled (d0) and labeled (d1, d2, d3) species can be measured. For this compound, the instrument would monitor the ion channels corresponding to the [M+H]⁺ ions of Acalabrutinib (m/z 466.2), Acalabrutinib-d1 (m/z 467.2), Acalabrutinib-d2 (m/z 468.2), and this compound (m/z 469.2). The isotopic enrichment is calculated from the relative peak areas of these ions. A high-quality standard will have an isotopic enrichment for the d3 species exceeding 99%, with minimal contribution from d0, d1, and d2 isotopologues.
| Isotopologue | Observed m/z [M+H]⁺ | Hypothetical Relative Intensity (%) | Interpretation |
|---|---|---|---|
| Acalabrutinib (d0) | 466.2 | < 0.1% | Unlabeled impurity |
| Acalabrutinib-d1 | 467.2 | 0.1% | Partially labeled impurity |
| Acalabrutinib-d2 | 468.2 | 0.3% | Partially labeled impurity |
| This compound | 469.2 | 99.5% | Desired deuterated product |
Bioanalytical Method Development Utilizing Acalabrutinib D3
Application of Acalabrutinib-d3 as an Internal Standard in LC-MS/MS Quantification
This compound is frequently employed as an internal standard (IS) in the bioanalysis of Acalabrutinib (B560132) and its metabolites due to its similar physicochemical properties to the analyte, which helps to normalize for variations during sample preparation and analysis. nih.govresearchgate.netcerilliant.com The use of a stable isotope-labeled internal standard like this compound is a widely accepted strategy to enhance the accuracy and precision of LC-MS/MS methods. cerilliant.com
One of the primary applications of this compound is in the simultaneous estimation of Acalabrutinib and its active metabolite, M27, in human plasma. nih.govresearchgate.netrsc.org In these methods, deuterated analogs of both Acalabrutinib (often Acalabrutinib-d4) and its metabolite serve as the internal standards. nih.govresearchgate.net The extraction of the analytes and internal standards from plasma is commonly achieved through liquid-liquid extraction (LLE) using methyl tertiary butyl ether (TBME). nih.govresearchgate.net
Method Validation Parameters for Acalabrutinib and its Metabolites
Bioanalytical method validation is conducted in accordance with guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) to ensure the reliability of the data. nih.govresearchgate.netmdpi.com Key validation parameters include linearity, precision, accuracy, sensitivity, extraction recovery, specificity, stability, and matrix effect. researchgate.netmdpi.com
A study detailing a method for the simultaneous estimation of Acalabrutinib and its active metabolite in human plasma demonstrated linearity over a concentration range of 5.045 ng/mL to 1600.000 ng/mL, with a correlation coefficient (r²) greater than 0.99. nih.govrsc.org The precision and accuracy of the method were evaluated at multiple quality control (QC) levels.
Table 1: Intra-day and Inter-day Precision and Accuracy for Acalabrutinib (ACB) and its Metabolite (ACBM)
| Analyte | Analysis Type | Accuracy (%) | Precision (%CV) |
|---|---|---|---|
| Acalabrutinib (ACB) | Intra-day | 90.92 - 101.12 | 1.43 - 4.46 |
| Inter-day | 92.95 - 101.12 | 1.59 - 6.39 | |
| Acalabrutinib Metabolite (ACBM) | Intra-day | 93.89 - 100.76 | 1.43 - 4.42 |
| Inter-day | 94.91 - 100.17 | 1.77 - 4.68 |
Data sourced from a study on the simultaneous estimation of Acalabrutinib and its active metabolite in human plasma. nih.gov
Another UPLC-MS/MS method for assessing the metabolic stability of Acalabrutinib in human liver microsomes (HLMs) also underwent rigorous validation. mdpi.com This method demonstrated linearity from 1 to 3000 ng/mL. mdpi.comnih.govnih.gov The accuracy and precision were also within acceptable limits.
Table 2: Inter-day and Intra-day Accuracy and Precision for Acalabrutinib in HLMs
| Analysis Type | Accuracy (%) | Precision (%CV) |
|---|---|---|
| Intra-day | -2.87 to 4.11 | Not explicitly stated, but within acceptable FDA limits |
| Inter-day | -1.00 to 8.36 | Not explicitly stated, but within acceptable FDA limits |
Data from a study on an ultrafast UPLC-MS/MS method for characterizing the in vitro metabolic stability of Acalabrutinib. mdpi.com
Strategies for Enhanced Sensitivity and Specificity in Biological Matrices
To achieve high sensitivity and specificity, several strategies are employed in the development of LC-MS/MS methods for Acalabrutinib and its metabolites.
Sample Preparation: Liquid-liquid extraction (LLE) with solvents like methyl tertiary butyl ether (TBME) is a common technique to extract the analytes and internal standards from the biological matrix, minimizing interference from endogenous components. nih.govresearchgate.net Solid-phase extraction (SPE) is another effective sample preparation approach. nih.gov
Chromatographic Separation: Utilizing a suitable column, such as a Zorbax Eclipse XDB-C18 or an Agilent Eclipse Plus C8, with an optimized mobile phase, ensures good separation of the analytes from matrix components. nih.govnih.gov Isocratic or gradient elution can be employed to achieve the desired separation within a short run time. nih.govnih.gov
Mass Spectrometric Detection: The use of a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity. nih.govnih.gov In this mode, specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. For Acalabrutinib, a common transition is m/z 466.1→372.3. nih.gov The selection of positive ion mode electrospray ionization (ESI) has been shown to yield high intensity for both the analytes and internal standards. nih.govresearchgate.net
Development of UPLC-MS/MS Methods for this compound in Preclinical Matrices
Ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) offers advantages in terms of speed and resolution for bioanalytical methods. The development of such methods is crucial for preclinical studies, including pharmacokinetic and metabolic investigations. nih.govijper.org
Optimization for High-Throughput and Accuracy in Metabolic Studies
In the realm of drug discovery and development, high-throughput screening (HTS) methods are essential for evaluating the metabolic stability of a large number of compounds. researchgate.netwuxiapptec.comdrugtargetreview.com LC-MS/MS is a cornerstone technique for these high-throughput metabolic stability assays. researchgate.netnih.gov
The development of ultrafast UPLC-MS/MS methods is a key strategy for increasing throughput. mdpi.com For instance, a method for characterizing the in vitro metabolic stability of Acalabrutinib was developed with a run time of just one minute. nih.gov This was achieved by using an isocratic mobile phase at a flow rate of 0.3 mL/min. nih.gov
Accuracy in metabolic studies is ensured through rigorous method validation, as previously discussed, and the use of appropriate in vitro models, such as human liver microsomes (HLMs). mdpi.comnih.gov The intrinsic clearance (Clint) and in vitro half-life (t1/2) of a drug can be determined from these studies, providing valuable information about its metabolic fate. mdpi.comnih.gov For Acalabrutinib, in vitro testing determined a t1/2 of 20.45 minutes and a Clint of 39.65 mL/min/kg. mdpi.comnih.gov
Preclinical Pharmacokinetic and Metabolic Studies Using Acalabrutinib D3
In Vitro Metabolic Stability Assessment in Microsomal Systems with Deuterated Acalabrutinib (B560132)
The metabolic stability of a drug candidate is a key determinant of its pharmacokinetic profile, influencing parameters such as half-life and oral bioavailability. if-pan.krakow.pl In vitro systems, particularly liver microsomes, are routinely used to perform these assessments. fda.gov Studies using human liver microsomes (HLMs) have been conducted to characterize the metabolic fate of Acalabrutinib. nih.gov
In a typical in vitro metabolic stability assay, a compound like Acalabrutinib is incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, most notably cytochrome P450 (CYP) enzymes. thermofisher.compharmaron.com The rate of disappearance of the parent drug over time is monitored to determine its metabolic stability. Research has established an in vitro half-life (t1/2) for Acalabrutinib of 20.45 minutes in HLMs, with a corresponding intrinsic clearance (Clint) of 39.65 mL/min/kg. nih.govmdpi.com These findings classify Acalabrutinib as having a moderate extraction ratio. nih.govmdpi.com
Metabolism of Acalabrutinib proceeds through both Phase I (functionalization) and Phase II (conjugation) reactions. In vitro studies using rat liver microsomes (RLMs) have successfully identified and characterized various metabolites. nih.govrsc.org
Phase I metabolism is primarily oxidative. Investigations have identified five major Phase I metabolites resulting from modifications to the Acalabrutinib structure. nih.govresearchgate.netnih.gov The principal active metabolite, known as ACP-5862, is formed through the oxidation of the pyrrolidine (B122466) ring. researchgate.netnih.gov This metabolite is pharmacologically significant, although it is approximately 50% less potent as a BTK inhibitor than the parent compound, Acalabrutinib. oncologynewscentral.comdrugbank.com
Phase II metabolism involves the conjugation of the drug or its Phase I metabolites with endogenous molecules. For Acalabrutinib, this includes glutathione (B108866) conjugation. nih.govoncologynewscentral.com The butynamide "warhead" of Acalabrutinib can undergo Michael addition with glutathione and/or cysteine, leading to the formation of novel enol thioethers. researchgate.net
Table 1: Identified Metabolites of Acalabrutinib in In Vitro Systems
| Metabolite Name/Code | Metabolic Phase | Type of Reaction | Reference |
|---|---|---|---|
| ACP-5862 | Phase I | Oxidation of the pyrrolidine ring | researchgate.net, nih.gov |
| M1 | Phase I | Mono-hydroxylation | nih.gov |
| M2 | Phase I | Di-hydroxylation | nih.gov |
| M3 | Phase I | Dealkylation | nih.gov |
| M4 | Phase I | N-oxidation | nih.gov |
| M5 | Phase I | Hydrolysis | nih.gov |
| Glutathione Conjugates | Phase II | Michael Addition / Thiol Conjugation | researchgate.net |
The biotransformation of Acalabrutinib is predominantly mediated by the cytochrome P450 (CYP) system, with other pathways playing a minor role. oncologynewscentral.com
CYP3A Enzymes: In vitro studies with human hepatocytes and recombinant CYP enzymes have demonstrated that CYP3A enzymes are the main drivers of Acalabrutinib's metabolism. nih.govdrugbank.com Specifically, CYP3A4 is responsible for approximately 90% of the CYP-mediated metabolism. nih.govpatsnap.com This enzyme catalyzes the formation of the major active metabolite, ACP-5862, and is also involved in the further metabolism of ACP-5862 itself. nih.gov
Glutathione Conjugation: In vitro experiments with human hepatocytes showed that glutathione-mediated pathways account for about 21% of Acalabrutinib's metabolism. nih.gov
Amide Hydrolysis: Amide hydrolysis has been identified as a minor metabolic pathway for Acalabrutinib. researchgate.netoncologynewscentral.com
The metabolic activation of drugs can sometimes lead to the formation of chemically reactive intermediates (RIs), which are unstable and can covalently bind to cellular macromolecules. nih.gov The generation of RIs during Acalabrutinib metabolism has been investigated in vitro using rat liver microsomes and specific trapping agents. nih.govrsc.orgnih.gov
To detect these unstable species, nucleophilic trapping agents are added to the incubation mixture to form stable adducts that can be identified by liquid chromatography-tandem mass spectrometry (LC/MS). nih.govnih.gov
Glutathione (GSH) was used to trap electrophilic intermediates.
Potassium cyanide (KCN) was used to successfully trap hard electrophiles like iminium ions. nih.govroyalsocietypublishing.org
Methoxylamine was used to trap intermediates containing aldehyde groups. nih.govresearchgate.net
These studies led to the identification of several RIs, suggesting multiple bioactivation pathways. nih.gov Five aldehyde RIs and seven 6-iminopyridin-3(6H)-one RIs were identified. nih.govresearchgate.net The formation of 6-iminopyridin-3(6H)-one intermediates is proposed to occur via CYP450-catalyzed hydroxylation of the pyridine (B92270) ring, followed by oxidation. nih.gov Additionally, the pyrrolidine ring, a cyclic tertiary amine structure within Acalabrutinib, can be metabolized to form iminium intermediates. nih.gov
Table 2: Reactive Intermediates (RIs) of Acalabrutinib Identified In Vitro
| Type of Reactive Intermediate | Trapping Agent Used | Proposed Mechanism of Formation | Reference |
|---|---|---|---|
| 6-iminopyridin-3(6H)-one | Glutathione (GSH) | CYP450-catalyzed hydroxylation and subsequent oxidation of the pyridine ring. | nih.gov |
| Iminium Species | Potassium Cyanide (KCN) | Oxidation at the carbon alpha to the tertiary amine of the pyrrolidine ring. | nih.gov |
| Aldehyde Species | Methoxylamine | Not specified in detail. | nih.gov, researchgate.net |
Preclinical In Vivo Pharmacokinetic Investigations Leveraging Deuteration
Preclinical in vivo studies in animal models are essential to understand a drug's absorption, distribution, metabolism, and excretion (ADME) profile in a whole biological system. researchgate.nethistorymedjournal.com Animal models such as rats, dogs, and mice have been used to characterize the pharmacokinetics of Acalabrutinib. researchgate.netnih.gov In these studies, a deuterated internal standard like Acalabrutinib-d3 is invaluable for generating reliable quantitative data from biological samples. pharmaron.commedchemexpress.com
Pharmacokinetic studies in rats and dogs showed that Acalabrutinib is rapidly absorbed and eliminated. researchgate.net Following oral administration, the drug undergoes extensive metabolism. Population pharmacokinetic analyses, which included data from animal studies, have helped to characterize key parameters. nih.gov The mean apparent oral clearance (CL/F) in humans was determined to be high, at 159 L/hr. tga.gov.au The mean steady-state volume of distribution is approximately 34 L. drugbank.com
Table 3: Selected Preclinical and Clinical Pharmacokinetic Parameters of Acalabrutinib
| Parameter | Value | Species/Context | Reference |
|---|---|---|---|
| Apparent Oral Clearance (CL/F) | 169 L/h | Population PK Model (Human & Animal Data) | nih.gov |
| Apparent Oral Clearance (CL/F) | 159 L/h | Human | tga.gov.au |
| Intravenous Clearance | 39.4 L/h | Human | researchgate.net |
| Volume of Distribution (Vd) | 34 L | Human | drugbank.com |
| Elimination Half-Life (t½) | 0.9 hours | Human | tga.gov.au |
| Active Metabolite (ACP-5862) Half-Life | 6.9 hours | Human | tga.gov.au |
Consistent with in vitro findings, in vivo studies in rats and dogs confirmed that Acalabrutinib is extensively metabolized, with excretion and metabolism characteristics being broadly similar to those in humans. researchgate.net Over three dozen metabolites were detected by LC-MS/MS in these preclinical models. researchgate.net The primary metabolic pathways observed in vivo were CYP3A-mediated oxidation of the pyrrolidine ring (forming ACP-5862), thiol conjugation of the butynamide moiety, and amide hydrolysis. researchgate.net
Metabolite profiling in biological samples such as plasma, urine, and feces is a complex analytical task. plos.org The use of a stable isotope-labeled internal standard like this compound is crucial for achieving accurate and precise quantification of the parent drug and its various metabolites, helping to build a comprehensive picture of the drug's disposition in preclinical models. pharmaron.com After administering a radiolabeled dose of Acalabrutinib to healthy human subjects, 84% of the dose was recovered in the feces and 12% in the urine, indicating that fecal excretion is the primary route of elimination for the drug and its metabolites. researchgate.netdrugbank.com
Evaluation of Drug-Drug Interaction Mechanisms in Preclinical Models Using Deuterated Analogs
The use of deuterated analogs like this compound is a sophisticated strategy in preclinical DDI studies. The substitution of hydrogen with deuterium (B1214612) atoms creates a molecule with a slightly greater mass, which can be distinguished from the non-deuterated parent drug by mass spectrometry. This allows for "cocktail" studies where both the parent drug and its potential interactor are administered, and their metabolic fates can be tracked simultaneously and accurately. This approach is invaluable for dissecting complex metabolic pathways and quantifying the impact of one drug on another's metabolism.
Assessment of Cytochrome P450 Enzyme Modulation (Inhibition and Induction)
Acalabrutinib is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme. europa.eunih.gov Its major active metabolite, ACP-5862, is also formed and metabolized by CYP3A4. nih.gov Understanding the potential for acalabrutinib and ACP-5862 to inhibit or induce CYP enzymes is crucial for predicting clinical DDIs.
In vitro studies have been conducted to assess this potential. Acalabrutinib has been shown to be a weak inhibitor of CYP2C8, CYP2C9, and CYP3A4. nih.govfda.gov The active metabolite, ACP-5862, weakly inhibits CYP2C9 and CYP2C19. nih.gov Neither acalabrutinib nor ACP-5862 significantly inhibit other major CYP isoforms such as CYP1A2, CYP2B6, and CYP2D6 at clinically relevant concentrations. europa.eunih.gov
Regarding enzyme induction, in vitro data indicate that acalabrutinib is a weak inducer of CYP1A2, CYP2B6, and CYP3A4, while ACP-5862 is a weak inducer of CYP3A4. tga.gov.au However, physiologically-based pharmacokinetic (PBPK) modeling suggests that acalabrutinib is unlikely to cause clinically significant DDIs with sensitive substrates of CYP2C8 or CYP3A4. nih.govnih.gov
These preclinical findings, often generated with the aid of stable isotope-labeled compounds like this compound, are critical for informing clinical study design and guiding dosing recommendations when acalabrutinib is co-administered with other medications.
Table 1: In Vitro Cytochrome P450 Enzyme Modulation by Acalabrutinib and its Active Metabolite (ACP-5862)
| Enzyme | Acalabrutinib | ACP-5862 |
| Inhibition | ||
| CYP1A2 | No significant inhibition europa.eu | No significant inhibition europa.eu |
| CYP2B6 | No significant inhibition europa.eu | No significant inhibition europa.eu |
| CYP2C8 | Weak inhibitor nih.govfda.gov | No significant inhibition europa.eu |
| CYP2C9 | Weak inhibitor nih.govfda.gov | Weak inhibitor nih.gov |
| CYP2C19 | No significant inhibition europa.eu | Weak inhibitor nih.gov |
| CYP2D6 | No significant inhibition europa.eu | No significant inhibition europa.eu |
| CYP3A4 | Weak inhibitor nih.govfda.gov | No significant inhibition europa.eu |
| Induction | ||
| CYP1A2 | Weak inducer tga.gov.au | Not a significant inducer |
| CYP2B6 | Weak inducer tga.gov.au | Not a significant inducer |
| CYP3A4 | Weak inducer tga.gov.au | Weak inducer tga.gov.au |
Investigation of Transporter (P-gp, BCRP, MATE1) Substrate and Inhibition Profiles
Drug transporters play a significant role in the absorption, distribution, and excretion of many drugs. Therefore, investigating the interaction of acalabrutinib and its metabolites with key transporters is a vital component of preclinical DDI assessment.
In vitro studies have established that both acalabrutinib and its active metabolite, ACP-5862, are substrates of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). europa.eusahpra.org.zarxlist.com This means that the transport of acalabrutinib and ACP-5862 across cell membranes can be influenced by drugs that inhibit or induce these transporters.
In terms of inhibition, acalabrutinib has been identified as an inhibitor of BCRP. sahpra.org.zaoncologynewscentral.com This suggests that acalabrutinib has the potential to increase the plasma concentrations of other drugs that are substrates of BCRP, such as methotrexate. tga.gov.ausahpra.org.za On the other hand, acalabrutinib does not inhibit P-gp, OAT1, OAT3, OCT2, OATP1B1, OATP1B3, or MATE2-K. sahpra.org.zaoncologynewscentral.com
The active metabolite, ACP-5862, has been shown to be an inhibitor of Multidrug and Toxin Extrusion Protein 1 (MATE1). tga.gov.ausahpra.org.za This could potentially lead to increased exposure of co-administered MATE1 substrates like metformin. europa.eusahpra.org.za However, ACP-5862 does not inhibit BCRP or P-gp. sahpra.org.zaoncologynewscentral.com
Acalabrutinib is not a substrate for the renal uptake transporters OAT1, OAT3, and OCT2, or the hepatic uptake transporters OATP1B1 and OATP1B3. sahpra.org.zarxlist.com Similarly, ACP-5862 is not a substrate of OATP1B1 or OATP1B3. sahpra.org.zaoncologynewscentral.com
Table 2: In Vitro Transporter Interaction Profile of Acalabrutinib and its Active Metabolite (ACP-5862)
| Transporter | Acalabrutinib | ACP-5862 |
| Substrate Of | ||
| P-glycoprotein (P-gp) | Yes europa.eusahpra.org.zarxlist.com | Yes europa.eusahpra.org.zarxlist.com |
| Breast Cancer Resistance Protein (BCRP) | Yes europa.eusahpra.org.zarxlist.com | Yes europa.eusahpra.org.zarxlist.com |
| OAT1, OAT3, OCT2 | No sahpra.org.zarxlist.com | Not reported |
| OATP1B1, OATP1B3 | No sahpra.org.zarxlist.com | No sahpra.org.zaoncologynewscentral.com |
| Inhibitor Of | ||
| P-glycoprotein (P-gp) | No sahpra.org.zaoncologynewscentral.com | No sahpra.org.zaoncologynewscentral.com |
| Breast Cancer Resistance Protein (BCRP) | Yes sahpra.org.zaoncologynewscentral.com | No sahpra.org.zaoncologynewscentral.com |
| MATE1 | No sahpra.org.za | Yes tga.gov.ausahpra.org.za |
| OAT1, OAT3, OCT2, OATP1B1, OATP1B3, MATE2-K | No sahpra.org.zaoncologynewscentral.com | No sahpra.org.zaoncologynewscentral.com |
Mechanistic Pharmacology and Target Engagement Studies with Deuterated Acalabrutinib
In Vitro and Ex Vivo Assessment of BTK Occupancy and Inhibition Kinetics
There is a lack of specific studies published in the public domain that assess the BTK occupancy and inhibition kinetics of Acalabrutinib-d3. Studies on the non-deuterated acalabrutinib (B560132), however, have demonstrated high and sustained BTK occupancy. In patients with chronic lymphocytic leukemia (CLL), acalabrutinib achieved over 95% median steady-state BTK occupancy in peripheral blood mononuclear cells, leading to the inactivation of BTK throughout the dosing interval. oncologynewscentral.com The covalent nature of this binding means that the recovery of BTK activity is dependent on the synthesis of new protein. researchgate.net While it is chemically anticipated that this compound would exhibit a similar binding mechanism to its non-deuterated counterpart, empirical data from direct comparative studies on its binding kinetics and occupancy are not available.
Investigation of Downstream Signaling Pathway Modulation in Preclinical Cellular Models
Comprehensive studies detailing the impact of this compound on downstream signaling pathways are not available in the public record. The following sections describe the well-documented effects of the non-deuterated acalabrutinib.
Research on acalabrutinib has shown that its inhibition of BTK leads to a significant reduction in the activation of key downstream components of the BCR signaling pathway. nih.gov This includes the decreased phosphorylation of phospholipase C gamma 2 (PLCγ2). nih.gov In preclinical models of CLL, acalabrutinib treatment resulted in a median 68% reduction in PLCγ2 phosphorylation. nih.gov By disrupting this signaling cascade, acalabrutinib effectively inhibits the pathways that promote the survival and proliferation of malignant B-cells. patsnap.comnih.gov
Acalabrutinib has been shown to modulate the phosphorylation of several important downstream kinases. In preclinical studies, acalabrutinib treatment led to decreased phosphorylation of extracellular signal-regulated kinase (ERK) and ribosomal protein S6 (S6). nih.govnih.gov Specifically, in a human CLL xenograft model, acalabrutinib treatment resulted in a median 79% decrease in ERK phosphorylation. nih.gov Similarly, decreased phosphorylation of S6 was observed in the TCL1 adoptive transfer mouse model. nih.gov While some studies have shown an impact on AKT phosphorylation, others have reported no significant effect, suggesting that the influence on this particular kinase may be context-dependent or less pronounced. d-nb.infonih.gov
Comparative Mechanistic Studies Between Deuterated and Non-Deuterated Acalabrutinib
Direct comparative mechanistic studies between this compound and non-deuterated acalabrutinib are not described in the available scientific literature. The primary purpose of deuteration in this context is to create a stable, isotopically labeled version of the drug for use as an internal standard in mass spectrometry-based analytical methods. nih.govresearchgate.netresearchgate.net This allows for accurate measurement of acalabrutinib concentrations in biological matrices. While the substitution of hydrogen with deuterium (B1214612) can sometimes alter the metabolic profile and pharmacokinetics of a drug—a strategy known as "deuterium-modified drug design"—there is no published evidence to suggest that this compound has been developed or studied for its own therapeutic effects or to compare its mechanistic profile against acalabrutinib.
Hydrogen-deuterium exchange mass spectrometry (HDX-MS) has been used to study the conformational changes in full-length BTK upon binding of acalabrutinib and other BTK inhibitors. nih.govelifesciences.orgbiorxiv.org These studies reveal that acalabrutinib binding stabilizes the kinase domain in an inactive state while also inducing allosteric effects that destabilize the autoinhibitory conformation of the protein. nih.govelifesciences.org However, these investigations have been conducted with the non-deuterated form of the drug.
Future Directions in Deuterated Acalabrutinib Research
Advancements in Deuterium (B1214612) Labeling Technologies for Complex Pharmaceutical Molecules
The synthesis of deuterated compounds, particularly complex molecules like Acalabrutinib-d3, is a critical aspect of their development. lgcstandards.comsynzeal.com Historically, the introduction of deuterium into organic molecules has presented challenges. hwb.gov.in However, recent years have seen significant progress in deuterium labeling technologies, making the process more efficient and versatile. researchgate.netmusechem.com
Modern methodologies include:
Hydrogen Isotope Exchange (HIE): This technique involves the direct replacement of a hydrogen atom with a deuterium atom. researchgate.net Recent advancements have focused on improving the selectivity and rate of these reactions, which can be a challenge.
Reductive Deuteration: This method introduces deuterium by reducing a functional group. researchgate.net
Dehalogenative Deuteration: This involves the replacement of a halogen atom with deuterium. researchgate.net
Transition Metal-Catalyzed C-C Coupling: The development of these reactions allows for the direct coupling of deuterated fragments, such as CD3I, with aromatic compounds, facilitating the introduction of deuterated methyl groups.
Microwave-Assisted Deuteration: The use of laboratory microwave apparatus has accelerated the preparation of deuterated substances through H/D exchange reactions. hwb.gov.in
These evolving technologies are crucial for the efficient and selective synthesis of this compound and other complex deuterated pharmaceuticals. hwb.gov.inresearchgate.net The ability to introduce deuterium at late stages of a synthetic process adds flexibility and is expected to propel the development of new deuterated drugs.
Integration of Multi-Omics Approaches in Deuterated Drug Research for Comprehensive Mechanistic Insights
To fully understand the impact of deuteration on a drug's behavior, researchers are increasingly turning to multi-omics approaches. mdpi.comnih.gov These high-throughput techniques provide a holistic view of the molecular and cellular processes affected by the drug. oup.comresearchgate.net
Key omics disciplines in this context include:
Genomics: The study of an organism's complete set of DNA.
Transcriptomics: The analysis of all RNA molecules in a cell.
Proteomics: The large-scale study of proteins.
Metabolomics: The systematic study of the unique chemical fingerprints that specific cellular processes leave behind. mdpi.com
By integrating data from these different "omics" layers, researchers can gain a comprehensive understanding of how this compound interacts with biological systems. unimi.it This includes elucidating its mechanism of action, identifying potential biomarkers for treatment response, and understanding any off-target effects. mdpi.comresearchgate.net For instance, multi-omics can help to decipher the complex interplay between this compound and the B-cell receptor (BCR) signaling pathway, which is crucial for its therapeutic effect. nih.govoncotarget.com The application of single-cell multi-omics is particularly valuable for dissecting cellular heterogeneity and identifying mechanisms that are not apparent in bulk population studies. mdpi.com
Exploration of Novel Deuterated BTK Inhibitors with Improved Pharmacological Profiles
The success of Acalabrutinib (B560132) has spurred the development of other BTK inhibitors with potentially improved properties. researchgate.netnih.gov The exploration of novel deuterated BTK inhibitors is a promising avenue of research. Deuteration can be strategically applied to these new chemical entities to enhance their pharmacological profiles. nih.gov
Future research in this area will likely focus on:
Overcoming Resistance: The development of non-covalent BTK inhibitors, such as pirtobrutinib, aims to address resistance mechanisms that can emerge with covalent inhibitors. researchgate.netnih.gov Deuteration could potentially be applied to these novel scaffolds to further improve their characteristics.
Enhanced Selectivity: While Acalabrutinib is more selective than the first-generation BTK inhibitor ibrutinib, there is always room for improvement. researchgate.netmedchemexpress.com Deuteration could be used to fine-tune the selectivity of new BTK inhibitors, minimizing off-target effects.
BTK Degraders: A new class of drugs known as BTK degraders, such as NX-2127, are being developed. targetedonc.comhematologyandoncology.net These molecules lead to the degradation of the entire BTK enzyme. Investigating the potential for deuterating these degraders could be a future research direction.
The table below summarizes some of the key BTK inhibitors currently in development or use.
| Drug Name | Type | Key Characteristics |
| Ibrutinib | Covalent, Irreversible | First-in-class BTK inhibitor. oncotarget.comresearchgate.net |
| Acalabrutinib | Covalent, Irreversible | Second-generation, more selective than ibrutinib. researchgate.netmedchemexpress.com |
| Zanubrutinib | Covalent, Irreversible | Second-generation, noted for excellent response rates. researchgate.netnih.gov |
| Pirtobrutinib | Non-covalent, Reversible | Effective against resistance mutations seen with covalent inhibitors. researchgate.netnih.gov |
| NX-2127 | BTK Degrader | Leads to the degradation of the BTK protein. targetedonc.comhematologyandoncology.net |
Expanded Application of this compound in Advanced Preclinical Disease Models
To better predict the clinical efficacy and safety of this compound, its evaluation in advanced preclinical disease models is essential. These models provide a more physiologically relevant context to study the drug's effects compared to simple in vitro assays. nih.gov
Future research will likely involve the use of:
Patient-Derived Xenograft (PDX) Models: These models, where tumor tissue from a patient is implanted into an immunodeficient mouse, can better recapitulate the heterogeneity of human cancers.
Genetically Engineered Mouse Models (GEMMs): These models are engineered to carry specific genetic mutations that drive disease, providing insights into the drug's mechanism of action in a defined genetic context.
Canine Models of B-Cell Lymphoma: Spontaneously occurring canine lymphoma shares similarities with human non-Hodgkin lymphoma and can serve as a relevant model for preclinical evaluation. nih.gov
Studies in these advanced models will be crucial for understanding the in vivo on-target effects of this compound, its impact on tumor burden and survival, and its potential in combination therapies. nih.govonclive.com For example, preclinical studies with acalabrutinib have already demonstrated its ability to inhibit BTK in vivo, leading to decreased activation of downstream signaling molecules and significant anti-tumor efficacy. nih.gov Expanding these studies with this compound will provide valuable data to guide its clinical development.
Q & A
Q. How can researchers address confounding variables in this compound’s pharmacokinetic-pharmacodynamic (PK-PD) modeling?
- Methodological Answer : Incorporate covariates (e.g., albumin levels, CYP genotypes) into population PK-PD models using NONMEM or Monolix. Perform sensitivity analysis to identify influential variables and validate with external datasets. For translational studies, use physiologically based pharmacokinetic (PBPK) modeling to extrapolate from animals to humans .
Ethical and Reporting Standards
Q. What guidelines should be followed when reporting this compound’s preclinical toxicity data?
- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for animal studies, including detailed protocols for dosing, endpoint criteria, and histopathology. For deuterated compounds, explicitly report isotopic purity and potential toxicokinetic differences compared to non-deuterated forms. Disclose conflicts of interest and data availability statements .
Q. How should researchers handle negative or inconclusive results in this compound studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
